Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester
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Overview
Description
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester is a chemical compound with the molecular formula C9H12O6S It is a derivative of propanedioic acid and features a thienyl group with a dioxido substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding acids, which can then participate in further chemical reactions. The thienyl group can interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, diethyl ester
- Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dipropyl ester
Uniqueness
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester is unique due to its specific ester groups and the presence of a dioxido-substituted thienyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
118022-23-4 |
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Molecular Formula |
C9H12O6S |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
dimethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |
InChI |
InChI=1S/C9H12O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
ISHCEVVBHFBLQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OC |
Origin of Product |
United States |
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